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Compound of Interest

Compound Name: PIK-93

Cat. No.: B1684650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipid kinase inhibitor PIK-93 with other

alternatives, focusing on its cross-reactivity profile. The information presented is supported by

experimental data to aid in the objective assessment of this compound for research and

development purposes.

Summary of PIK-93's Kinase Selectivity
PIK-93 is a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and also exhibits

strong inhibitory activity against several class I phosphoinositide 3-kinases (PI3Ks). Its cross-

reactivity profile within the lipid kinase family has been characterized, revealing a multi-targeted

but not entirely specific inhibitory action. The half-maximal inhibitory concentration (IC50)

values for PIK-93 against various lipid kinases are summarized in the table below.

Kinase Target IC50 (nM)

PI3Kγ 16[1][2][3][4]

PI4KIIIβ 19[1][2][3][4]

PI3Kα 39[1][2][3][4]

PI3Kδ 120[1][4]

PI3Kβ 590[1][4]
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Table 1: Inhibitory activity of PIK-93 against a panel of lipid kinases.

Notably, PIK-93 has been reported to show no obvious inhibitory effect against a panel of other

kinases when tested at a concentration of 10 μM. However, the specific protein kinases

included in this broader selectivity panel are not detailed in the available literature.

Experimental Protocols
The determination of IC50 values for PIK-93 against lipid kinases is typically performed using a

standard in vitro kinase assay followed by thin-layer chromatography (TLC) to separate and

quantify the radiolabeled lipid products.

In Vitro Lipid Kinase Assay with TLC Analysis
This method measures the transfer of a radiolabeled phosphate group from ATP to a lipid

substrate by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

Purified lipid kinase (e.g., PI3Kγ, PI4KIIIβ)

PIK-93

Dimethyl sulfoxide (DMSO)

HEPES buffer (25 mM, pH 7.4)

Magnesium chloride (MgCl2, 10 mM)

Phosphatidylinositol (PI) substrate, freshly sonicated (100 µg/mL)

Adenosine triphosphate (ATP)

γ-³²P-ATP (10 µCi)

1N Hydrochloric acid (HCl)

Chloroform:Methanol (1:1 mixture)
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n-propanol:1M acetic acid (65:35 solution)

TLC plates

Phosphorimager screen

Procedure:

Prepare a reaction mixture containing the lipid kinase, PIK-93 at various concentrations

(typically as a serial dilution, with a final DMSO concentration of 2%), HEPES buffer, and

MgCl2.

Add the freshly sonicated phosphatidylinositol substrate to the reaction mixture.

Initiate the kinase reaction by adding ATP containing γ-³²P-ATP to a final concentration of 10

or 100 µM.

Allow the reaction to proceed for 20 minutes at room temperature.

Terminate the reaction by adding 105 µL of 1N HCl.

Extract the lipids by adding 160 µL of a 1:1 chloroform:methanol mixture.

Vortex the biphasic mixture and briefly centrifuge to separate the phases.

Carefully transfer the lower organic phase to a new tube.

Spot the extracted lipids onto a TLC plate.

Develop the TLC plate for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.

Dry the TLC plate and expose it to a phosphorimager screen.

Quantify the radiolabeled lipid product to determine the kinase activity at each inhibitor

concentration.

Calculate the IC50 value by plotting the kinase activity against the logarithm of the PIK-93
concentration and fitting the data to a dose-response curve.
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Experimental Workflow: In Vitro Lipid Kinase Assay
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(Kinase, PIK-93, Buffer, MgCl2, PI)
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Workflow for determining lipid kinase inhibition.
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Signaling Pathways
PIK-93's inhibitory profile means it can impact multiple signaling pathways, primarily the

PI3K/AKT pathway and the PI4KIIIβ-mediated trafficking pathway at the Golgi apparatus.

PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range

of cellular processes, including cell growth, proliferation, survival, and metabolism. Class I

PI3Ks are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors

(GPCRs). Upon activation, they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to

generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger,

recruiting and activating downstream effectors such as AKT. PIK-93, by inhibiting PI3K isoforms

α, β, γ, and δ, can block the production of PIP3 and subsequently attenuate downstream

signaling.
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PIK-93 inhibits multiple PI3K isoforms.

PI4KIIIβ Signaling in Golgi Trafficking
PI4KIIIβ is a key enzyme in the Golgi apparatus, where it generates a specific pool of

phosphatidylinositol 4-phosphate (PI4P). This PI4P is essential for the recruitment of various

proteins to the Golgi membrane, thereby regulating vesicular trafficking and the transport of

lipids and proteins from the Golgi to other cellular destinations. For instance, PI4P is involved in

the transport of ceramide from the endoplasmic reticulum to the Golgi. By inhibiting PI4KIIIβ,

PIK-93 can disrupt these trafficking processes.
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PI4KIIIβ-Mediated Golgi Trafficking
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PIK-93 disrupts PI4KIIIβ function in the Golgi.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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